molecular formula C12H8ClF2NO2 B061912 Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate CAS No. 193827-70-2

Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate

Cat. No. B061912
M. Wt: 271.64 g/mol
InChI Key: JMOVJUQPVAVONE-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate is a compound involved in various chemical syntheses and studies, particularly in the realm of quinoline derivatives, which are of interest due to their diverse chemical and biological properties.

Synthesis Analysis

The synthesis of related quinoline derivatives often involves multistep reactions, including chlorination, deacetylation, and intramolecular cyclization. For example, Matsuoka et al. (1997) described a practical synthesis route for a similar compound, ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, highlighting key steps like chlorination and cyclization (Matsuoka et al., 1997).

Molecular Structure Analysis

NMR spectroscopy, such as 1H, 13C, and 19F NMR, plays a crucial role in elucidating the molecular structure of chloro-fluoroquinoline derivatives. Podányi et al. (1996) conducted an NMR study on various halogenated quinoline derivatives, providing valuable data on chemical shifts and coupling constants, which are essential for understanding the molecular structure (Podányi et al., 1996).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with different reagents under various conditions. For instance, Ukrainets et al. (2009) investigated the reaction of a similar compound, ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate, with p-toluenesulfonylhydrazide, revealing insights into its reactivity (Ukrainets et al., 2009).

Scientific Research Applications

Fluorinated quinolines have a variety of applications in different scientific fields . Here are some general applications:

  • Pharmaceuticals : Fluorinated quinolines are used in the synthesis of various drugs due to their antibacterial, antineoplastic, and antiviral activities . For example, the quinoline skeleton has been used as a basic structure for synthetic antimalarial drugs .

  • Agriculture : Some fluorinated quinolines have found application in agriculture .

  • Liquid Crystals : Fluorinated quinolines are also used as components for liquid crystals .

  • Dyes : Cyanine dyes based on quinolines make a considerable share in commercial production .

  • Enzyme Inhibitors : Many synthetic quinolines, including fluorinated ones, have been found to inhibit various enzymes, enhancing their antibacterial, antineoplastic, and antiviral activities .

  • Heart Disease Treatment : Flosequinan, a fluorinated quinoline, is one of the new generation drugs for the treatment of heart diseases .

  • Cyclocondensation Reactions : Fluorinated quinolines can be synthesized through a variety of methods, including cyclization and cycloaddition reactions . This makes them useful in the field of synthetic chemistry, where they can serve as building blocks for more complex molecules .

  • Nucleophilic Substitution Reactions : Fluorinated quinolines, including “Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate”, can undergo nucleophilic substitution reactions . This property can be exploited in the synthesis of a wide range of organic compounds .

properties

IUPAC Name

ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2NO2/c1-2-18-12(17)6-5-16-11-8(15)4-3-7(14)9(11)10(6)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOVJUQPVAVONE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589205
Record name Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate

CAS RN

193827-70-2
Record name Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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